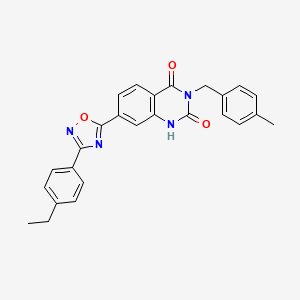

7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione

Description

This compound is a heterocyclic derivative combining a quinazoline-2,4-dione core with a 1,2,4-oxadiazole moiety and substituted benzyl groups. The quinazoline-dione scaffold is pharmacologically significant due to its presence in kinase inhibitors, anticancer agents, and antimicrobial compounds . The 1,2,4-oxadiazole ring enhances metabolic stability and binding affinity in drug design, as demonstrated in studies of analogous structures . The 4-ethylphenyl and 4-methylbenzyl substituents likely modulate lipophilicity and steric interactions, influencing bioavailability and target engagement.

Properties

IUPAC Name |

7-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-3-[(4-methylphenyl)methyl]-1H-quinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H22N4O3/c1-3-17-8-10-19(11-9-17)23-28-24(33-29-23)20-12-13-21-22(14-20)27-26(32)30(25(21)31)15-18-6-4-16(2)5-7-18/h4-14H,3,15H2,1-2H3,(H,27,32) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFRXSQWZYXCZTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CC5=CC=C(C=C5)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H22N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, known for its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has a complex structure characterized by the following features:

- Molecular Formula : C26H22N4O3

- Molecular Weight : 438.5 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily arises from its ability to interact with specific molecular targets such as enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit the activity of certain enzymes by binding to their active sites.

- Receptor Modulation : It may modulate receptor signaling pathways, influencing various cellular processes.

Antimicrobial Activity

Research indicates that quinazoline derivatives exhibit antimicrobial properties. In particular:

- The compound has shown potential as an inhibitor of bacterial gyrase and DNA topoisomerase IV, which are crucial for bacterial DNA replication and transcription .

- In vitro studies demonstrated moderate activity against both Gram-positive and Gram-negative bacterial strains. For instance, derivatives similar to this compound exhibited inhibition zones ranging from 9 mm to 15 mm against Staphylococcus aureus and Escherichia coli .

Anticancer Activity

Several studies have highlighted the anticancer potential of quinazoline derivatives:

- Compounds with similar structures have been identified as effective inhibitors of mutant EGFR (Epidermal Growth Factor Receptor) and BRAF V600E mutations, which are common in various cancers .

- The compound's ability to induce cell cycle arrest and apoptosis in cancer cells has been documented, suggesting its potential as a therapeutic agent in oncology .

Comparative Analysis of Related Compounds

A comparative analysis of related quinazoline derivatives can provide insights into the structure-activity relationship (SAR). The following table summarizes some key findings regarding similar compounds:

| Compound | Activity Type | IC50 (μM) | Notes |

|---|---|---|---|

| Compound 9b | Antiproliferative | 2.09 (MCF-7) | Strong dual EGFR/BRAF inhibitor |

| Compound 13 | Antimicrobial | 65 (E. coli) | Effective against multiple strains |

| Compound 15 | Antimicrobial | 80 (C. albicans) | Moderate activity across strains |

Case Studies

- Case Study on Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various quinazoline derivatives against clinical isolates. The tested compounds exhibited varying degrees of effectiveness, with some showing significant inhibition against resistant strains .

- Case Study on Cancer Cell Lines : In a study investigating the effects of quinazoline derivatives on cancer cell lines such as MCF-7 and HepG2, several compounds demonstrated potent antiproliferative effects with IC50 values lower than those of standard chemotherapeutics .

Scientific Research Applications

Overview

The compound 7-(3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl)-3-(4-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic molecule with significant potential in various scientific fields. Its structural features suggest applications in medicinal chemistry, particularly in the development of anticancer agents and other therapeutic compounds.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinazoline derivatives, including those similar to the target compound. For instance, quinazolinone derivatives have shown effectiveness against various cancer cell lines due to their ability to inhibit critical pathways involved in tumor growth and proliferation . The specific compound is being explored for its potential to act as an antitumor agent , targeting multiple cancer types through mechanisms that may include apoptosis induction and cell cycle arrest.

Quinazolines are known for their broad spectrum of biological activities, including anti-inflammatory and antimicrobial effects. The incorporation of the oxadiazole ring in the structure may enhance these properties, making it a candidate for further pharmacological evaluation . Studies indicate that compounds containing both quinazoline and oxadiazole units exhibit synergistic effects that could be harnessed for drug development.

Photophysical Properties

The photophysical characteristics of related compounds have been studied extensively using UV/Vis absorption and fluorescence spectroscopy. These studies reveal that modifications to the quinazoline structure can lead to significant changes in light absorption properties, which may be useful in developing fluorescent probes for biological imaging . The target compound's unique structure suggests it may possess similar photophysical traits.

Case Study 1: Antitumor Efficacy

A recent investigation into quinazoline derivatives demonstrated that specific substitutions on the quinazoline ring significantly increased antitumor activity against various human cancer cell lines. The study utilized a series of synthesized compounds similar to the target compound, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Case Study 2: Synthesis and Characterization

Research focused on synthesizing new hybrids of oxadiazole and quinazoline has provided insights into effective synthetic routes and characterization methods. These studies emphasize the importance of structural modifications in enhancing biological activity and optimizing pharmacokinetic properties .

Comparison with Similar Compounds

Research Implications

The target compound’s structural features position it as a candidate for anticancer or antimicrobial drug development. Future work should focus on:

- Activity Screening : Evaluate IC₅₀ values against cancer cell lines and microbial strains.

- SAR Studies : Systematically vary substituents (e.g., ethyl → fluoro) to optimize potency.

- ADMET Profiling : Assess solubility, metabolic stability, and toxicity relative to analogues .

Q & A

Basic: What are the recommended synthetic routes for this compound?

Methodological Answer:

The synthesis typically involves multi-step reactions, including:

Oxadiazole Ring Formation : Cyclization of acylhydrazides with nitriles under microwave-assisted conditions to form the 1,2,4-oxadiazole moiety .

Quinazoline Core Construction : Condensation of anthranilic acid derivatives with urea or thiourea, followed by functionalization at the 3-position using 4-methylbenzyl groups .

Coupling Reactions : Suzuki-Miyaura or Ullmann couplings to integrate the 4-ethylphenyl substituent .

Key Considerations : Optimize reaction temperatures (e.g., 80–120°C) and catalysts (e.g., Pd(PPh₃)₄) to avoid side products.

Advanced: How can computational methods optimize reaction conditions for synthesis?

Methodological Answer:

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and activation energies for cyclization steps .

- AI-Driven Simulations : Implement machine learning (e.g., COMSOL Multiphysics) to model solvent effects and reaction kinetics, reducing trial-and-error experimentation .

- Data Integration : Cross-reference computational predictions with experimental yields (e.g., HPLC purity data) to refine reaction parameters .

Basic: What spectroscopic techniques are essential for structural characterization?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions (e.g., ethylphenyl vs. methylbenzyl groups) .

- Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and oxadiazole (C=N) stretching frequencies (~1650–1750 cm⁻¹) .

- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., ESI+ mode for [M+H]⁺ ions) .

Advanced: How to resolve contradictions between DFT-predicted and experimental spectroscopic data?

Methodological Answer:

- Parameter Adjustments : Re-examine basis sets (e.g., B3LYP/6-311+G(d,p)) and solvent models in DFT calculations to better match experimental NMR shifts .

- Conformational Analysis : Use molecular dynamics simulations to account for rotational barriers affecting spectral line shapes .

- Experimental Validation : Repeat spectral measurements under controlled conditions (e.g., deuterated solvents, inert atmosphere) to minimize artifacts .

Basic: What are the solubility profiles and recommended solvents?

Methodological Answer:

- Polar Aprotic Solvents : Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) for high solubility (>50 mg/mL) .

- Low Solubility in Water : Hydrophobic moieties (e.g., 4-methylbenzyl) limit aqueous solubility (<0.1 mg/mL) .

- Safety Note : Avoid chlorinated solvents (e.g., CHCl₃) due to toxicity; prioritize DMSO for biological assays .

Advanced: How do solvent polarity and temperature affect the compound’s stability?

Methodological Answer:

- Accelerated Stability Studies : Use HPLC to monitor degradation in solvents (e.g., DMSO vs. ethanol) at 40–60°C over 72 hours .

- Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under storage conditions (e.g., -20°C vs. room temperature) .

- Polarity Effects : Polar solvents may stabilize the oxadiazole ring via hydrogen bonding, reducing hydrolysis rates .

Basic: What in vitro assays are used for initial biological activity screening?

Methodological Answer:

- Enzyme Inhibition Assays : Target kinases or oxidoreductases using fluorescence-based kits (e.g., ADP-Glo™ for ATPase activity) .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .

- Binding Studies : Surface plasmon resonance (SPR) to measure affinity for protein targets .

Advanced: How to design target-specific assays based on structural motifs?

Methodological Answer:

- Molecular Docking : Use AutoDock Vina to predict interactions between the quinazoline-dione core and enzyme active sites (e.g., dihydrofolate reductase) .

- Structure-Activity Relationships (SAR) : Synthesize analogs with modified substituents (e.g., replacing 4-ethylphenyl with halogenated groups) to pinpoint pharmacophores .

- High-Throughput Screening (HTS) : Integrate robotic liquid handlers to test 10,000+ compounds/day against target libraries .

Basic: What safety protocols are critical during handling?

Methodological Answer:

- PPE Requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent dermal exposure .

- Ventilation : Use fume hoods for weighing and dissolution steps to avoid inhalation of fine particles .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to integrate safety into high-throughput experimentation?

Methodological Answer:

- Automated Systems : Deploy closed-loop reactors with gas sensors to detect volatile byproducts (e.g., NO₂ from nitro group reductions) .

- Real-Time Monitoring : Use IoT-enabled devices to track temperature/pressure deviations in parallel reactions .

- Waste Minimization : Implement microfluidic setups to reduce solvent volumes by 90% .

Advanced: What scaling challenges exist in producing this compound?

Methodological Answer:

- Reactor Design : Optimize batch vs. continuous flow systems for exothermic steps (e.g., cyclization reactions) .

- Process Control : Use PAT (Process Analytical Technology) tools like inline IR to monitor reaction progression at scale .

- Purification Challenges : Replace column chromatography with crystallization (e.g., anti-solvent addition) for cost-effective scale-up .

Advanced: How to validate environmental impact assessments using computational models?

Methodological Answer:

- Ecotoxicity Prediction : Apply QSAR models to estimate LC₅₀ values for aquatic organisms (e.g., Daphnia magna) .

- Degradation Pathways : Simulate photolysis/hydrolysis using EPI Suite™ to identify persistent intermediates .

- Life Cycle Analysis (LCA) : Model energy/water usage across synthesis steps to prioritize green chemistry principles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.